N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the benzodiazole ring, along with a carboxamide functional group
Mechanism of Action
Target of Action
The compound N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It is believed to interact with its targets, causing changes that lead to the death of the parasites . The compound is thought to inhibit the growth of the parasites by interfering with their metabolic processes .
Biochemical Pathways
It is believed that the compound interferes with the metabolic processes of the parasites, leading to their death
Pharmacokinetics
It is known that the compound has a high degree of bioavailability . This means that a significant portion of the compound is able to reach its intended targets in the body, making it an effective treatment for diseases caused by the targeted parasites .
Result of Action
The result of the action of this compound is the death of the targeted parasites, leading to the resolution of the diseases they cause . By inhibiting the growth of the parasites, the compound effectively treats the diseases and alleviates the symptoms associated with them .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with a suitable benzodiazole precursor. One common method involves the cyclization of 2,4-dichloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent concentrations, leading to improved scalability and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure with a triazole ring instead of a benzodiazole ring.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a tetrahydropyrimidine ring and a thietan-3-yl group.
Uniqueness
N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of a benzodiazole ring and a carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAVDNJDBYNYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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